molecular formula C17H16FNO4 B2916854 N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1798037-89-4

N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2916854
CAS No.: 1798037-89-4
M. Wt: 317.316
InChI Key: BGYANCCAGWJEMY-UHFFFAOYSA-N
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Description

N-(2-(3-Fluorophenyl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic benzodioxole carboxamide derivative characterized by a 3-fluorophenyl group and a methoxyethyl substituent on the nitrogen atom. The benzo[d][1,3]dioxole core provides structural rigidity, while the fluorine atom enhances lipophilicity and metabolic stability, making it a candidate for diverse biological applications.

Properties

IUPAC Name

N-[2-(3-fluorophenyl)-2-methoxyethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4/c1-21-16(11-3-2-4-13(18)7-11)9-19-17(20)12-5-6-14-15(8-12)23-10-22-14/h2-8,16H,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYANCCAGWJEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC2=C(C=C1)OCO2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzo[d][1,3]dioxole moiety, which is known for its biological significance. The fluorinated phenyl group enhances the compound's lipophilicity and may influence its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of benzodioxole compounds exhibit varying degrees of antimicrobial activity. For instance, studies have shown that certain synthesized derivatives demonstrate significant activity against specific bacterial pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 1: Antimicrobial Activity of Benzodioxole Derivatives

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
Compound CPseudomonas aeruginosa64 µg/mL

2. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies have reported that this compound exhibits cytotoxicity against solid tumor cell lines, with effects on cell proliferation and apoptosis induction.

Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study evaluating the efficacy of this compound on human cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549), it was found to significantly reduce cell viability at concentrations above 10 µM. The mechanism was linked to the activation of apoptotic pathways, evidenced by increased caspase-3 activity and PARP cleavage .

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-712Apoptosis via caspase activation
A54915Cell cycle arrest at G2/M phase
HeLa10Induction of oxidative stress

3. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. It has been shown to inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages, suggesting its potential use in treating inflammatory diseases.

Mechanism of Action
The anti-inflammatory effects are believed to arise from the inhibition of NF-kB signaling pathways, which play a crucial role in the expression of inflammatory mediators .

Comparison with Similar Compounds

Table 1: Comparison of Umami Flavor Compounds

Compound Substituent EC₅₀ (vs. MSG) Metabolism Rate Application
S807 Heptan-4-yl 1/1000 Rapid Food additive
S9229 Methoxy-4-methylpentan-2-yl 1/1000 Rapid Food additive
Target Compound 3-Fluorophenyl-methoxyethyl N/A N/A Under investigation

Antidiabetic Agent: IIc

N-(3-(Trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide (IIc) demonstrates significant hypoglycemic effects in streptozotocin-induced diabetic mice.

  • Structural Differences : The trifluoromethylphenyl group in IIc enhances electron-withdrawing properties compared to the target compound’s 3-fluorophenyl group.
  • Activity : Reduces blood glucose levels by ~50% in vivo, comparable to standard antidiabetic agents.

STING Agonists: BNBC and Derivatives

6-Bromo-N-(naphthalen-1-yl)benzo[d][1,3]dioxole-5-carboxamide (BNBC) activates the cGAS-STING pathway, inducing antitumor immunity.

  • Structural Differences : BNBC’s bromo and naphthyl groups confer bulkiness, whereas the target compound’s smaller fluorophenyl group may improve bioavailability.
  • Activity: Intravenous administration inhibits tumor growth in murine models via IFN-β induction.

Cardiovascular Agents: MDC and ADC

  • Structural Differences : Nitro and acetyl groups modulate electronic properties (energy gaps: MDC = 3.54 eV, ADC = 3.96 eV).
  • Activity : Demonstrated in silico and in vitro, with MDC showing higher solubility due to its methoxybenzyl group.

Miscellaneous Analogs

  • N-[2-(Trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide : Trifluoromethyl group enhances metabolic stability, used in agrochemical and pharmaceutical research.

Key Structural-Activity Relationships (SAR)

Substituent Bulkiness : Bulky groups (e.g., naphthyl in BNBC) enhance receptor binding but may reduce solubility.

Electron-Withdrawing Groups : Fluorine and trifluoromethyl improve metabolic stability and lipophilicity.

Polar Groups : Methoxyethyl (target compound) balances hydrophilicity and membrane permeability.

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